molecular formula C19H20ClNO4 B3753846 Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate

Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate

Cat. No.: B3753846
M. Wt: 361.8 g/mol
InChI Key: MMDGRJUCECZFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate is an ethyl benzoate derivative featuring a 3-substituted amide group linked to a 4-(4-chlorophenoxy)butanoyl chain. Its molecular formula is C₁₉H₁₉ClN₂O₄, with a molecular weight of 366.82 g/mol. The compound’s structure combines an aromatic benzoate core with a flexible aliphatic chain terminated by a para-chlorophenoxy group, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

IUPAC Name

ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-2-24-19(23)14-5-3-6-16(13-14)21-18(22)7-4-12-25-17-10-8-15(20)9-11-17/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGRJUCECZFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-chlorophenoxy)butanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid in the presence of a catalyst.

    Formation of 4-(4-chlorophenoxy)butanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

    Amidation: The acyl chloride is reacted with 3-aminobenzoic acid to form the amide intermediate.

    Esterification: Finally, the amide intermediate is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, NH3 in ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds, amides.

Scientific Research Applications

Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ethyl Benzoate Derivatives

The following table highlights key structural and functional differences between the target compound and analogous ethyl benzoate derivatives:

Compound Name Molecular Formula Substituent/Functional Group Key Structural Features
Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate C₁₉H₁₉ClN₂O₄ 4-Chlorophenoxy, butanoylamino (amide) Aromatic benzoate, amide linkage, long aliphatic chain
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) C₁₈H₂₃N₃O₃S 3-Methylisoxazolylamino, pentylthio Thioether linkage, isoxazole heterocycle
I-6702 (Ethyl 4-(3-(1,3-dioxo-isoquinolinyl)propoxy)benzoate) C₂₁H₁₉NO₅ 1,3-Dioxoisoquinolinyl, propoxy Ether linkage, bicyclic dioxo group
Ethyl 4-(3-chlorobenzylamino)butanoate C₁₃H₁₈ClNO₂ 3-Chlorobenzylamino, butanoate Shorter aliphatic chain, benzylamine
Ethyl 4-chlorobenzoyl formate C₁₀H₉ClO₄ 4-Chlorobenzoyl, formate Benzoyl ester, no nitrogenous groups
Key Observations:

Functional Group Diversity: The target compound’s amide linkage contrasts with thioether (I-6501) or ether (I-6702) groups in analogues. The para-chlorophenoxy terminus in the target differs from isoxazole (I-6501) or dioxoisoquinolinyl (I-6702) moieties, which introduce heterocyclic complexity. Such groups often modulate solubility and metabolic stability .

Chain Length and Flexibility: The butanoylamino chain in the target provides greater conformational flexibility than shorter chains (e.g., propoxy in I-6702 or benzylamino in Ethyl 4-(3-chlorobenzylamino)butanoate). Longer chains may improve membrane permeability but reduce target specificity .

Chlorine Substitution: The para-chloro position in the target’s phenoxy group contrasts with meta-chloro in Ethyl 4-(3-chlorobenzylamino)butanoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.